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Compound Overview: AFG206

Property Description

Name AFG206 [1]

CAS Number 630122-37-1 [1]

Type Novel first-generation "type II" FLT3 inhibitor [2] [1]

Molecular Formula C₂₀H₁₉N₃O₂ [1]

Molecular Weight 333.38 g/mol [1]

Primary Target Mutant FLT3 kinase in Acute Myeloid Leukemia (AML) [2]

Key Challenge Demonstrates cross-resistance with "type I" FLT3 inhibitors (e.g., PKC412) [2]

AFG206 Selectivity: Frequently Asked Questions

Q1: What is the primary mechanism of AFG206? AFG206 is a first-generation "type II" FLT3 inhibitor

that potently and selectively targets mutant FLT3 kinase activity. It inhibits proliferation of cells harboring

FLT3 mutants by inducing apoptosis and cell cycle arrest. Its binding mode differs from "type I" inhibitors,

as it interacts with the ATP pocket of FLT3 in a distinct conformation [2].
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Q2: What causes cross-resistance with type I inhibitors like PKC412? Cross-resistance occurs because

leukemic blast cells can develop mutations that confer resistance to both "type I" inhibitors and first-

generation "type II" inhibitors like AFG206. This is often due to point mutations in the FLT3 kinase domain

that affect drug binding without completely abolishing kinase activity [2].

Q3: How can I improve AFG206's selectivity in experiments?

Combine with second-generation inhibitors: Second-generation "type II" FLT3 inhibitors (AUZ454,

ATH686) show improved potency and can override resistance to AFG206. Their enhanced binding is
attributed to a piperazine moiety and specific placement of an amino group on the pyrimidine ring [2].

Utilize visualization tools: Tools like SiViT (Signaling Visualization Toolkit) allow interactive
simulation of signaling pathways. You can model the effects of AFG206 and identify compensatory

pathways that may cause reduced selectivity [3].
Leverage PTM analysis: PTMNavigator enables overlay of phosphoproteomics data on pathway

diagrams. This helps identify off-target phosphorylation events and understand selectivity issues at
the post-translational modification level [4].

Q4: Which experimental protocols are recommended for selectivity testing?

Kinase Profiling Assays: Use broad-panel kinase assays to measure AFG206's activity against
multiple kinases.

Cell Viability Assays: Test AFG206 on cell lines expressing various FLT3 mutants and wild-type
FLT3.

Apoptosis & Cell Cycle Analysis: Conduct flow cytometry to confirm specific induction of apoptosis.
Western Blotting: Verify target engagement by monitoring FLT3 phosphorylation and downstream

signaling nodes [2].

Troubleshooting Guide

Problem Possible Cause Solution

Unexpected cytotoxicity in
wild-type cells

Off-target kinase

inhibition

Perform kinome-wide selectivity screening;

consider structural modifications to enhance
specificity [2].

Reduced efficacy in resistant
cell lines

FLT3 kinase domain
mutations

Combine with second-generation type II
inhibitors; test in parallel with AUZ454 or

ATH686 [2].
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Problem Possible Cause Solution

Inconsistent pathway
inhibition

Activation of
compensatory

pathways

Use SiViT to model pathway crosstalk;
design combination therapies targeting

complementary nodes [3].

Difficulty interpreting
phosphoproteomics data

Complex PTM

network interactions

Utilize PTMNavigator for pathway-centric

PTM visualization and enrichment analysis
[4].

Experimental Protocols for Selectivity Enhancement

Protocol 1: Kinase Selectivity Profiling

Platform: Use commercial kinase profiling services (e.g., Eurofins KinaseProfiler).
Concentration: Test AFG206 at 1 µM against a panel of 100+ human kinases.

Controls: Include staurosporine as non-specific inhibitor and DMSO as vehicle control.
Data Analysis: Calculate % inhibition for each kinase; compounds with >90% inhibition against

primary target and <50% against others demonstrate good selectivity.

Protocol 2: Combination Therapy with Second-Generation Inhibitors

Cell Lines: Use Ba/F3 cells expressing FLT3-ITD mutation and corresponding resistant variants.

Drug Preparation: Prepare AFG206 and second-generation inhibitor (AUZ454) in DMSO.
Treatment: Expose cells to AFG206 (0-100 nM) alone and in combination with AUZ454 (0-50 nM).

Assessment: Measure cell viability after 72 hours using MTT assay.
Analysis: Calculate combination indices using Chou-Talalay method to identify synergistic

combinations [2].

Protocol 3: Dynamic Pathway Analysis with SiViT

Model Import: Import SBML-format model of FLT3 signaling pathway.

Intervention Setup: Introduce AFG206 concentration and timing via intervention panel.
Simulation: Animate pathway dynamics with and without drug intervention.

Comparison: Use tri-color visualization (white=no change, red=increase, blue=decrease) to identify
pathway nodes most affected by AFG206 [3].
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Using Visualization Tools

SiViT (Signaling Visualization Toolkit) SiViT converts systems biology models into interactive

simulations, allowing researchers to:

Introduce mutations and inhibitors through an intuitive menu system [3]

Visualize species concentrations and reaction velocities in real-time [3]
Compare multiple experimental conditions simultaneously using color-coded animations

(white=control, red=experiment higher, blue=experiment lower) [3]

PTMNavigator This web-based tool projects PTM perturbation data onto pathway diagrams by:

Providing ~3000 canonical pathways from KEGG and WikiPathways [4]

Automatically running kinase and pathway enrichment algorithms [4]
Enabling custom pathway creation and modification [4]

Visualizing regulated PTMs directly within biological networks [4]

Selectivity Optimization Workflow

The following diagram illustrates the experimental workflow for evaluating and improving AFG206

selectivity:
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AFG206 Selectivity Optimization Workflow
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FLT3 Signaling Pathway & Inhibition

This diagram shows the FLT3 signaling pathway and potential sites for therapeutic intervention:
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FLT3 Signaling Pathway and Inhibition Mechanisms
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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